5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one
Description
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-methyl-2-(2-methylpropyl)-1-pyrazin-2-ylpyrazol-3-one |
InChI |
InChI=1S/C12H16N4O/c1-9(2)8-15-12(17)6-10(3)16(15)11-7-13-4-5-14-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
APRXMKNKCLACSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C2=NC=CN=C2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the pyrazine ring: The pyrazole intermediate is then reacted with a suitable pyrazine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It has shown potential antimicrobial properties, useful in developing new antibiotics.
Medicine
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be used in the formulation of agrochemicals to protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of pyrazol-3-one derivatives vary significantly based on substituents. Below is a comparative analysis of the target compound and related analogs from the evidence:
Table 1: Structural and Functional Comparison of Pyrazol-3-one Derivatives
Key Observations
Substituent Effects on Lipophilicity :
- The target compound’s isobutyl group (logP ~2.5–3.0, estimated) likely confers moderate lipophilicity, comparable to phenyl (logP ~2.1) but less than trifluoromethylpyrimidine (logP ~3.5) .
- Pyrazine’s electron-deficient nature may reduce solubility compared to benzoyl or thiophene derivatives .
Synthetic Pathways: The benzoyl derivative () was synthesized via calcium hydroxide-mediated benzoylation, suggesting that similar esterification or acylation methods could apply to the target compound . Thiophene-containing analogs () employed malononitrile and sulfur, highlighting divergent routes for heterocyclic functionalization .
Trifluoromethyl groups () enhance resistance to oxidative metabolism, a feature absent in the target compound but relevant for pharmacokinetic optimization .
Research Findings and Data Gaps
Structural analogs like the benzoyl derivative () were likely characterized via similar tools, emphasizing the need for X-ray diffraction studies .
Assays targeting inflammation or microbial growth could elucidate the target’s efficacy .
Biological Activity
5-Methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound can be described by its molecular formula and has a molecular weight of approximately 246.31 g/mol. Its structure features a pyrazole ring, which is known for conferring various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research on related pyrazole derivatives has shown promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds demonstrating IC90 values as low as 3.73 μM . While specific data on the compound is limited, its structural similarities suggest potential efficacy in this area.
Antiviral Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been highlighted for its antiviral properties, particularly against β-coronaviruses. In vitro studies have shown that modifications to the pyrazole structure can enhance antiviral activity significantly . This suggests that this compound may also possess similar antiviral capabilities.
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in pathogen metabolism or replication.
- Molecular Interactions : The ability to form hydrogen bonds and other interactions with target proteins enhances the binding affinity and specificity of these compounds.
- Cellular Uptake : Structural modifications can improve cellular permeability, allowing for better therapeutic effects.
Study on Antitubercular Agents
In a study focused on designing anti-tubercular agents, several pyrazole derivatives were synthesized and tested. Among them, compounds with similar structural features to this compound showed significant activity against Mycobacterium tuberculosis. The most active compounds had IC50 values ranging from 1.35 to 2.18 μM .
Antiviral Research
Another study investigated the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against coronaviruses. The results indicated that specific substitutions on the pyrazole ring could dramatically enhance potency against viral replication . This underscores the importance of structural optimization in developing effective antiviral agents.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for 5-methyl-2-(2-methylpropyl)-1-(pyrazin-2-yl)-2,3-dihydro-1H-pyrazol-3-one?
A common method involves cyclocondensation of substituted hydrazines with β-keto esters or ketones under acidic conditions. For example, ethyl acetoacetate can react with pyrazine-substituted hydrazine derivatives in the presence of acetic acid, followed by reflux and recrystallization in ethanol to isolate the product . Modifications, such as substituting 2-methylpropyl groups, require alkylation steps using isobutyl halides or Grignard reagents post-cyclization .
Q. How can the purity and structural integrity of this compound be validated?
- Thin-layer chromatography (TLC) using toluene:ethyl acetoacetate:water (8.7:1.2:1.1) to confirm a single spot .
- Spectroscopic techniques :
- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent integration (e.g., pyrazin-2-yl protons at δ 8.5–9.0 ppm and dihydro-pyrazole methyl groups at δ 1.2–1.5 ppm) .
Q. What are the key reactivity patterns of this pyrazolone derivative?
The compound undergoes acylation at the hydroxyl group (if present) or alkylation at nitrogen sites. For example, benzoyl chloride in dioxane with calcium hydroxide yields benzoylated derivatives . The pyrazine ring can also participate in nucleophilic substitution reactions under basic conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalytic optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclocondensation efficiency .
- Solvent selection : Replace dioxane with greener solvents (e.g., ethanol-water mixtures) to improve sustainability while maintaining reaction kinetics .
- Purification : Fractional crystallization or column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate high-purity product .
Q. What methodologies are suitable for evaluating its biological activity?
- In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ determination) .
- Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive/negative strains, referencing structurally similar pyrazolones with reported activity .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antitumor potential .
Q. How can environmental fate and degradation pathways be studied?
- Hydrolysis/photolysis experiments : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via HPLC-MS .
- Soil/water compartment modeling : Use OECD Guideline 307 to assess aerobic/anaerobic biodegradation rates and metabolite identification .
Q. How to resolve contradictions in structure-activity relationships (SAR) with analogs?
- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., pyrazine vs. pyrazole ring conformations) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to compare electronic properties (e.g., HOMO-LUMO gaps) with bioactivity data .
Q. What advanced techniques validate green synthesis approaches?
- Life-cycle assessment (LCA) : Compare E-factors and atom economy of traditional vs. solvent-free microwave-assisted syntheses .
- Real-time monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize waste .
Methodological Notes
- Data contradiction analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions to identify synthetic byproducts or tautomeric forms .
- Experimental design : For biological studies, include positive controls (e.g., ibuprofen for anti-inflammatory assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
